"Cyclopropyl-1 Methyl-Ketone-d4" chemical properties
"Cyclopropyl-1 Methyl-Ketone-d4" chemical properties
An In-depth Technical Guide to the Chemical Properties of Cyclopropyl-1-methyl-ketone-d4
For Researchers, Scientists, and Drug Development Professionals
Cyclopropyl-1-methyl-ketone-d4 is the deuterium-labeled form of cyclopropyl methyl ketone.[1] Cyclopropyl methyl ketone is a versatile organic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2][3] Its unique structure, featuring a strained cyclopropyl ring adjacent to a carbonyl group, imparts distinct reactivity that is leveraged in the construction of more complex molecules.[2] The incorporation of deuterium can be a valuable tool in drug development for studying reaction mechanisms, altering metabolic pathways, and potentially enhancing the pharmacokinetic profile of active pharmaceutical ingredients. This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Cyclopropyl-1-methyl-ketone-d4 and its non-deuterated analog.
Chemical and Physical Properties
The following tables summarize the key chemical and physical properties of Cyclopropyl-1-methyl-ketone-d4 and its non-deuterated counterpart, cyclopropyl methyl ketone.
Table 1: General Chemical Properties
| Property | Value (Cyclopropyl-1-methyl-ketone-d4) | Value (Cyclopropyl methyl ketone) | Reference(s) |
| Molecular Formula | C₅D₄H₄O | C₅H₈O | [4] |
| Molecular Weight | 88.14 g/mol | 84.12 g/mol | [4][5] |
| CAS Number | 350818-63-2 | 765-43-5 | [4][5] |
| Appearance | Colorless liquid | Colorless liquid | [6] |
| Odor | Fruity | No data available | [2] |
| SMILES | [2H]C1([2H])C(C(=O)C)C1([2H])[2H] | CC(=O)C1CC1 | [4][5] |
| InChI | InChI=1S/C5H8O/c1-4(6)5-2-3-5/h5H,2-3H2,1H3/i2D2,3D2 | 1S/C5H8O/c1-4(6)5-2-3-5/h5H,2-3H2,1H3 | [4][5] |
Table 2: Physical Properties of Cyclopropyl Methyl Ketone
| Property | Value | Reference(s) |
| Density | 0.849 g/cm³ | [6] |
| Boiling Point | 114 °C | [5][6] |
| Melting Point | -68 °C | [6] |
| Flash Point | 21 °C (70 °F) | [6] |
| Refractive Index (n20/D) | 1.424 | [5] |
| log Pow (Octanol/Water) | 0.49 | [6] |
| Vapor Pressure | 44.7 mmHg | [7] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of cyclopropyl methyl ketone.
Table 3: Spectroscopic Data for Cyclopropyl Methyl ketone
| Technique | Parameter | Typical Value(s) | Information Provided | Reference(s) |
| ¹H NMR | Chemical Shift (δ) | ~2.5 ppm (methine-H), ~1.0-1.2 ppm (methylene-H) | Confirms the electronic environment of protons and the presence of the cyclopropyl ring. | [8] |
| ¹³C NMR | Chemical Shift (δ) | ~209 ppm (C=O), ~17 ppm (methine-C), ~11 ppm (methylene-C) | Provides confirmation of the carbon skeleton. | [8] |
| Infrared (IR) Spectroscopy | Wavenumber (ν) | ~1690-1715 cm⁻¹ | Indicates the presence and electronic nature of the carbonyl group. | [8] |
| Mass Spectrometry (EI) | Mass-to-charge (m/z) | 84 (M⁺), 69 ([C₃H₅CO]⁺), 43 ([CH₃CO]⁺) | Confirms molecular weight and provides a characteristic fragmentation pattern. | [8] |
Experimental Protocols
Synthesis of Cyclopropyl Methyl Ketone
A common and well-documented method for the synthesis of cyclopropyl methyl ketone involves a two-step process starting from α-acetyl-γ-butyrolactone.[9]
Step 1: Synthesis of 5-Chloro-2-pentanone [9]
-
A mixture of 450 ml of concentrated hydrochloric acid, 525 ml of water, and 384 g (3 moles) of α-acetyl-γ-butyrolactone is placed in a 2-liter distilling flask equipped with a condenser and a receiver cooled in an ice-water bath.
-
The reaction mixture is heated, leading to the evolution of carbon dioxide.
-
Distillation is carried out rapidly.
-
After collecting approximately 900 ml of distillate, 450 ml of water is added to the distilling flask, and another 300 ml of distillate is collected.
-
The organic layer from the distillate is separated.
-
The aqueous layer is extracted with three 150-ml portions of ether.
-
The ether extracts are combined with the organic layer and dried over anhydrous calcium chloride.
-
The ether is removed by distillation to yield crude 5-chloro-2-pentanone.
Step 2: Synthesis of Cyclopropyl Methyl Ketone [9]
-
A solution of 180 g (4.5 moles) of sodium hydroxide in 180 ml of water is placed in a 2-liter three-necked flask fitted with a stirrer, reflux condenser, and a dropping funnel.
-
To this solution, 361.5 g (approximately 3 moles) of crude 5-chloro-2-pentanone is added over 15–20 minutes. The reaction is exothermic and may begin to boil.
-
The mixture is heated under reflux for 1 hour.
-
370 ml of water is then added slowly, and the mixture is refluxed for an additional hour.
-
The condenser is arranged for distillation, and a mixture of water and cyclopropyl methyl ketone is distilled.
-
The aqueous layer of the distillate is saturated with potassium carbonate, and the organic layer of cyclopropyl methyl ketone is separated.
-
The aqueous layer is extracted with two 150-ml portions of ether.
-
The combined organic layer and ether extracts are dried over anhydrous calcium chloride.
-
The ether is removed by distillation, and the remaining cyclopropyl methyl ketone is purified by fractional distillation.
Proposed Synthesis of Cyclopropyl-1-methyl-ketone-d4
Analytical and Spectroscopic Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy [6]
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition:
-
¹H NMR: Use a standard pulse program with a 30° pulse angle, a 2-second relaxation delay, and an appropriate number of scans (e.g., 16).
-
¹³C NMR: Employ a proton-decoupled experiment with a 30° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024) for good signal-to-noise.
-
-
Data Processing: Perform a Fourier transform on the acquired free induction decays (FIDs), phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Mass Spectrometry (MS) [6]
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electron ionization (EI) for volatile compounds. Acquire the mass spectrum over a suitable m/z range (e.g., 10-200 amu).
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to confirm the structure of the compound.
Mandatory Visualizations
Caption: Synthesis workflow for cyclopropyl methyl ketone.
Caption: General analytical workflow for structural confirmation.
Biological Activity
The available literature primarily identifies cyclopropyl methyl ketone as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] For instance, it is used in the production of certain fungicides and herbicides.[3] While the cyclopropane motif is known to be present in many biologically active compounds, there is limited public information on the specific biological activities or signaling pathways directly involving Cyclopropyl-1-methyl-ketone-d4 or its non-deuterated form. Its utility in drug development is often as a building block to introduce the cyclopropyl group, which can enhance potency, improve metabolic stability, and provide conformational rigidity to a drug candidate.
Safety and Handling
Cyclopropyl methyl ketone is a highly flammable liquid and vapor.[6] It can cause skin and serious eye irritation.[6] Therefore, appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.[6] Work should be conducted in a well-ventilated area or a fume hood.[6] Keep away from heat, sparks, open flames, and other ignition sources.[6]
First Aid Measures [6]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
This technical guide provides a summary of the available information on Cyclopropyl-1-methyl-ketone-d4. For further details, researchers should consult the referenced literature and safety data sheets.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Cyclopropyl Methyl Ketone: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. What is Cyclopropyl methyl ketone?_Chemicalbook [chemicalbook.com]
- 4. Methyl 1-methylcyclopropyl ketone(1567-75-5) 1H NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. immunomart.com [immunomart.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
